molecular formula C29H28ClN3O3 B4321352 1-(3-CHLOROPHENYL)-7,7-DIMETHYL-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE

1-(3-CHLOROPHENYL)-7,7-DIMETHYL-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE

Cat. No.: B4321352
M. Wt: 502.0 g/mol
InChI Key: BKFLJKXUWKVLDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-CHLOROPHENYL)-7,7-DIMETHYL-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a quinoline core, an indole moiety, and a chlorophenyl group, making it a molecule of interest in various fields of scientific research due to its potential biological activities.

Preparation Methods

The synthesis of 1-(3-CHLOROPHENYL)-7,7-DIMETHYL-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorophenylamine, dimethyl acetoacetate, and 2-methylindole.

    Synthetic Route: The synthetic route typically involves the formation of the quinoline core through a cyclization reaction, followed by the introduction of the indole moiety via a condensation reaction. The final step involves the formation of the carboxamide group.

    Reaction Conditions: The reactions are carried out under controlled conditions, often involving the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(3-CHLOROPHENYL)-7,7-DIMETHYL-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE undergoes various chemical reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can occur at the quinoline core, resulting in the formation of tetrahydroquinoline derivatives.

    Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound.

Scientific Research Applications

1-(3-CHLOROPHENYL)-7,7-DIMETHYL-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-CHLOROPHENYL)-7,7-DIMETHYL-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: The compound interacts with enzymes and receptors involved in key biological pathways, such as kinases and G-protein coupled receptors.

    Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and inflammation, leading to its observed biological effects.

Comparison with Similar Compounds

1-(3-CHLOROPHENYL)-7,7-DIMETHYL-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE can be compared with other similar compounds:

    Similar Compounds: Compounds such as 1-(3-chlorophenyl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide and 1-(3-chlorophenyl)-7,7-dimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate share structural similarities.

Properties

IUPAC Name

1-(3-chlorophenyl)-7,7-dimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2,5-dioxo-6,8-dihydroquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28ClN3O3/c1-17-20(21-9-4-5-10-24(21)32-17)11-12-31-27(35)23-14-22-25(15-29(2,3)16-26(22)34)33(28(23)36)19-8-6-7-18(30)13-19/h4-10,13-14,32H,11-12,15-16H2,1-3H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKFLJKXUWKVLDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCNC(=O)C3=CC4=C(CC(CC4=O)(C)C)N(C3=O)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-CHLOROPHENYL)-7,7-DIMETHYL-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
1-(3-CHLOROPHENYL)-7,7-DIMETHYL-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
1-(3-CHLOROPHENYL)-7,7-DIMETHYL-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
1-(3-CHLOROPHENYL)-7,7-DIMETHYL-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
1-(3-CHLOROPHENYL)-7,7-DIMETHYL-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
1-(3-CHLOROPHENYL)-7,7-DIMETHYL-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE

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